Piperazinasolfonamidi

Piperazine sulfonamides are a class of organic compounds that contain both piperazine and sulfonamide functional groups. These molecules exhibit diverse biological activities, making them valuable in pharmaceutical research. The unique structure allows for the design of drugs with specific binding properties to various targets such as enzymes, receptors, or ion channels. Piperazine rings contribute to the formation of hydrogen bonds and hydrophobic interactions, enhancing drug–target interactions. Sulfonamide groups can participate in electrostatic interactions, further modulating the pharmacological profile. Due to their potential applications in treating diseases like inflammation, diabetes, and infections, piperazine sulfonamides are widely studied for their therapeutic benefits. Additionally, these compounds show promising anti-inflammatory effects through inhibition of key enzymes involved in inflammatory pathways. Further research is ongoing to optimize their bioavailability, selectivity, and efficacy.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

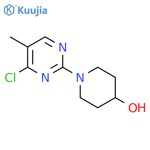

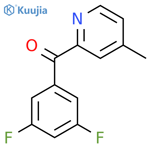

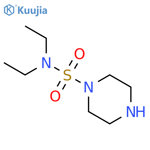

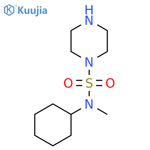

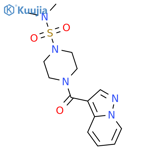

|

N,N-DIETHYLPIPERAZINE-1-SULFONAMIDE | 98545-23-4 | C8H19N3O2S |

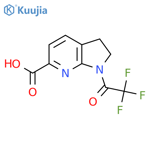

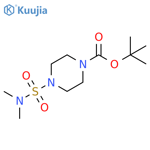

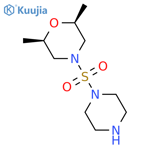

|

1-Piperazinecarboxylic acid, 4-[(dimethylamino)sulfonyl]-,1,1-dimethylethyl ester | 253176-45-3 | C11H23N3O4S |

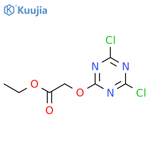

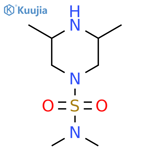

|

N,N,3,5-Tetramethylpiperazine-1-sulfonamide | 1343192-51-7 | C8H19N3O2S |

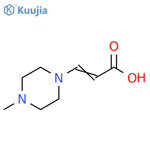

|

1-(piperazine-1-sulfonyl)azepane | 884380-90-9 | C10H21N3O2S |

|

N-Cyclohexyl-N-methylpiperazine-1-sulfonamide | 923156-09-6 | C11H23N3O2S |

|

Morpholine, 2,6-dimethyl-4-(1-piperazinylsulfonyl)-, (2R,6S)-rel- | 1918483-75-6 | C10H21N3O3S |

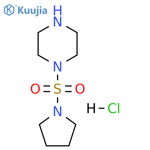

|

1-(pyrrolidine-1-sulfonyl)piperazine hydrochloride | 1171085-92-9 | C8H18ClN3O2S |

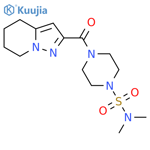

|

N,N-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-sulfonamide | 2034543-34-3 | C14H23N5O3S |

|

N,N-dimethyl-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-sulfonamide | 1396759-40-2 | C14H19N5O3S |

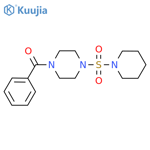

|

1-benzoyl-4-(piperidine-1-sulfonyl)piperazine | 825607-81-6 | C16H23N3O3S |

Letteratura correlata

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324

-

3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

Fornitori consigliati

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati